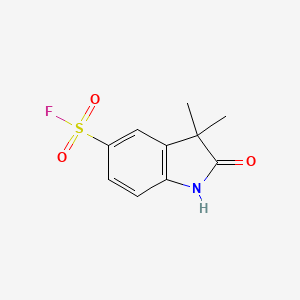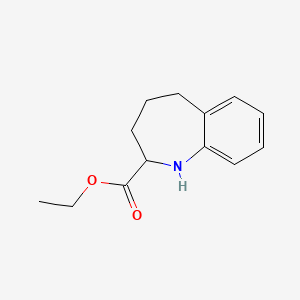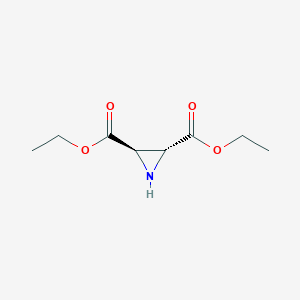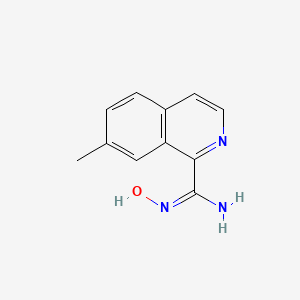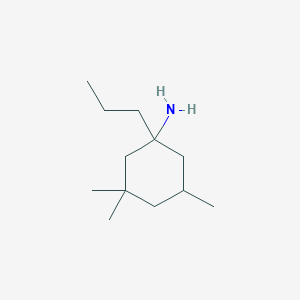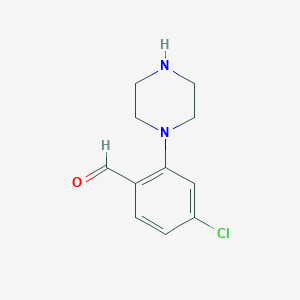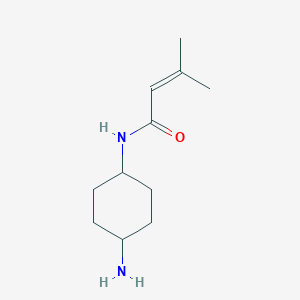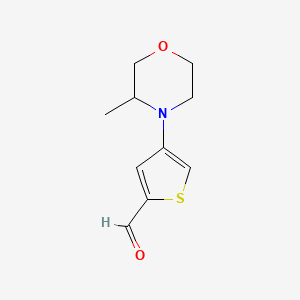
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is a chemical compound with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . It is a heterocyclic compound containing a bromopyrimidine moiety and an oxolane ring. This compound is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine typically involves the reaction of 5-bromopyrimidine with oxirane derivatives under specific conditions. One common method involves the use of copper iodide as a catalyst in dry pyridine, with microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxolane ring can undergo oxidation to form corresponding lactones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include lactones.
Reduction Reactions: Products include alcohols.
科学的研究の応用
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
類似化合物との比較
Similar Compounds
5-Bromopyrimidine: A simpler analog with similar reactivity.
3-(5-Chloropyrimidin-2-yl)oxolan-3-amine: A chlorinated analog with potentially different reactivity and biological activity.
3-(5-Fluoropyrimidin-2-yl)oxolan-3-amine: A fluorinated analog with unique properties.
Uniqueness
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is unique due to the presence of both a bromopyrimidine moiety and an oxolane ring, which confer specific chemical reactivity and potential biological activity. Its bromine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H10BrN3O |
|---|---|
分子量 |
244.09 g/mol |
IUPAC名 |
3-(5-bromopyrimidin-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-11-7(12-4-6)8(10)1-2-13-5-8/h3-4H,1-2,5,10H2 |
InChIキー |
MCIWRRXBSZIXEH-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(C2=NC=C(C=N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


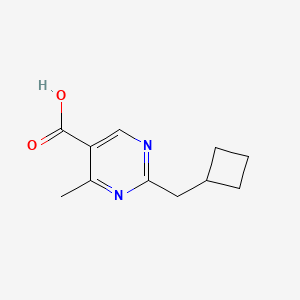
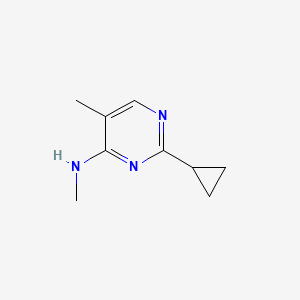
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
